Target Engagement: TrkA Kinase Inhibition Potency of the Triazolo[4,5-d]pyrimidine Scaffold
While direct quantitative data for the specific isomer CAS 946365-59-9 is absent from primary literature, compounds bearing the identical triazolo[4,5-d]pyrimidine sulfonylpiperazine scaffold have demonstrated potent inhibition of the TrkA kinase, a high-affinity nerve growth factor receptor implicated in pain and cancer. For instance, a structurally related triazolo[4,5-d]pyrimidine derivative (BDBM136644) exhibited an IC50 of 4 nM against TrkA in an enzyme-linked immunosorbent assay (ELISA) [1]. This provides class-level evidence that the scaffold present in C21H20FN7O3S is capable of achieving nanomolar potency against a therapeutically relevant kinase target. The specific substitution pattern of CAS 946365-59-9 (3-fluorophenyl on the triazole and 4-methoxybenzenesulfonyl on the piperazine) may further modulate this activity, potentially offering selectivity advantages over other TrkA inhibitors.
| Evidence Dimension | TrkA Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported for CAS 946365-59-9 |
| Comparator Or Baseline | Structurally related triazolo[4,5-d]pyrimidine derivative (BDBM136644): IC50 = 4 nM |
| Quantified Difference | N/A (Comparative data unavailable) |
| Conditions | ELISA assay; TrkA kinase activity; pH 7.5 |
Why This Matters
This class-level evidence indicates the scaffold's inherent potential for high-affinity kinase inhibition, which may translate to the target compound and guide its use in kinase-focused screening cascades.
- [1] BindingDB. (2022). BDBM136644: TrkA kinase inhibitor (IC50 = 4 nM). US Patent 11,267,818. View Source
